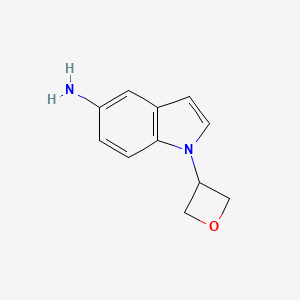

1-(oxetan-3-yl)-1H-indol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-(oxetan-3-yl)indol-5-amine |

InChI |

InChI=1S/C11H12N2O/c12-9-1-2-11-8(5-9)3-4-13(11)10-6-14-7-10/h1-5,10H,6-7,12H2 |

InChI Key |

PHPBSNOMBZMYFS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)N2C=CC3=C2C=CC(=C3)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Oxetan 3 Yl 1h Indol 5 Amine and Its Derivatives

Retrosynthetic Strategies for the 1-(oxetan-3-yl)-1H-indol-5-amine Core

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the this compound core, the key disconnections involve the C-N bond linking the oxetane (B1205548) ring to the indole (B1671886) nitrogen and the functionalization of the indole ring itself.

A primary retrosynthetic disconnection breaks the bond between the indole nitrogen and the oxetane ring. This leads to two key precursors: a 5-aminoindole (B14826) derivative and a suitable oxetane electrophile. This approach simplifies the synthesis by separating the construction of the complex indole and oxetane moieties.

Another strategic bond disconnection in retrosynthesis is adjacent to a heteroatom like nitrogen or oxygen, as these bonds are often formed through reliable substitution reactions. This principle guides the disconnection of the oxetane from the indole nitrogen.

The analysis of various synthetic pathways is crucial in retrosynthesis to select the most efficient and practical route.

Development of Novel Synthetic Pathways to this compound

The development of new synthetic routes is driven by the need for efficiency, selectivity, and sustainability. For this compound, this involves exploring innovative catalytic methods and strategies for precise functionalization.

Catalysis offers a powerful tool for forging the crucial bond between the indole and oxetane moieties with high efficiency and control.

Transition metal catalysis, particularly with palladium, has become an indispensable tool for constructing C-N bonds in indole synthesis. These methods often involve the coupling of an indole precursor with a suitable partner, a reaction that can be adapted for attaching an oxetane ring.

Recent progress in transition metal-catalyzed synthesis of indoles highlights the utility of metals like cobalt and palladium in forming the indole core through various cyclization and coupling reactions. For instance, palladium-catalyzed reactions are effective for the synthesis of 2- and/or 3-substituted indoles.

| Catalyst System | Reactants | Product | Key Features |

| Pd/C or RuCl2(PPh3)3/DPEphos | Indole, Benzyl alcohol | 3-Benzylindole | Regioselective alkylation researchgate.net |

| Palladium-based catalysts | N-(o-tert-butylphenyl)-2-alkynylanilines | N-(o-tert-butyl phenyl)indoles | Asymmetric 5-endo-hydroamino cyclization mdpi.com |

| Cobalt(III) catalysts | N-alkyl-N-arylhydrazines | Indoles | Efficient indolization mdpi.com |

This table summarizes various transition metal-catalyzed methods for indole functionalization, which are foundational for synthesizing complex derivatives.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and the ability to achieve high enantioselectivity. The development of chiral amine catalysts has been particularly impactful for the asymmetric functionalization of indoles. These catalysts can activate substrates towards enantioselective additions, a principle that can be extended to the coupling of indoles with oxetane precursors.

Recent advancements in asymmetric organocatalysis have focused on the allylation of imines, a key step in the synthesis of various chiral amines. nih.govbeilstein-journals.org Chiral phosphoric acids and other hydrogen-bond donors have proven to be effective catalysts in these transformations. nih.gov

The use of chiral amine catalysts for iminium catalysis has enabled the enantioselective alkylation of indoles with α,β-unsaturated aldehydes, providing a route to chiral indole derivatives. princeton.edu

| Catalyst | Reaction Type | Substrates | Enantioselectivity |

| Chiral Imidazolidinone | Friedel-Crafts Alkylation | Indoles, α,β-Unsaturated Aldehydes | 84-97% ee princeton.edu |

| Chiral 3,3'-Diaryl-BINOL | Allylation | N-acylimines, Allylboronates | 90-99% ee nih.gov |

| Chiral Phosphoric Acid | amazonaws.comnih.gov-Rearrangement | Ene-aldimines | High ee nih.gov |

This table highlights key organocatalytic methods for the asymmetric synthesis of chiral indole and amine derivatives.

Achieving specific functionalization at desired positions of the indole-amine scaffold is critical for synthesizing the target compound and its derivatives. This requires careful control over reaction conditions and the choice of reagents.

The functionalization of the six-membered ring of 6,5-fused heterocyclic systems like indole is challenging due to the higher reactivity of the five-membered ring. However, methods for regioselective C-H functionalization of the benzene portion of the indole core are being developed. mdpi.com

A transition-metal-free approach has been developed for the chemo- and stereoselective addition of 5-aminoindole to alkynes, showcasing a method for functionalizing the indole nitrogen without affecting the primary amino group. nih.gov

The stereoselective construction of the oxetane ring and its attachment to the indole core are crucial for controlling the three-dimensional structure of the final molecule.

The synthesis of oxetanes can be broadly categorized into cyclization and cycloaddition strategies. researchgate.net C-O bond-forming cyclizations are a common method for constructing the oxetane ring. beilstein-journals.orgnih.gov

A notable method for installing an oxetane ring involves a Lewis acid-catalyzed Friedel-Crafts alkylation of an indole with an oxetane-containing tertiary alcohol. This approach has been successfully used to place an oxetane moiety at the 3-position of a 2-aryl-indole system. nih.gov

| Method | Precursors | Key Features |

| Intramolecular Cyclization | 1,3-diols | Stereocontrolled synthesis of 2,4-substituted oxetanes acs.org |

| [2+2] Photocycloaddition (Paternò-Büchi reaction) | Carbonyls, Alkenes | Direct formation of the oxetane ring beilstein-journals.orgnih.gov |

| Lewis Acid-Catalyzed Friedel-Crafts Alkylation | Indole, 3-Aryloxetan-3-ol | Installation of an oxetane at the indole C3-position nih.gov |

| Gold-Catalyzed Oxidation of Propargylic Alcohols | Propargylic Alcohols | One-step synthesis of oxetan-3-ones nih.gov |

This table outlines various methods for the synthesis and installation of the oxetane ring.

Based on a comprehensive search of available scientific literature, specific synthetic methodologies and detailed research findings for the compound "this compound" are not publicly documented. The provided outline requires an in-depth analysis of optimization, green chemistry, and scale-up considerations that are specific to this molecule.

While general principles for the synthesis of N-substituted indoles and oxetane-containing molecules are well-established, applying them to generate a scientifically accurate and detailed article for this particular compound without specific experimental data would be speculative. Methodologies such as nucleophilic substitution or Buchwald-Hartwig amination could plausibly be used for its synthesis, but details regarding solvent effects, temperature regulation, ligand screening, and process chemistry are not available in the reviewed literature.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline and focuses solely on "this compound".

In Depth Spectroscopic and Structural Characterization of 1 Oxetan 3 Yl 1h Indol 5 Amine

Conformational Analysis of the Oxetane (B1205548) and Indole (B1671886) Moieties

The three-dimensional structure of 1-(oxetan-3-yl)-1H-indol-5-amine is dictated by the conformational preferences of its constituent oxetane and indole rings, as well as the rotational freedom of the amine linker.

Pucker Analysis of the Oxetane Ring and its Substituent Effects

The four-membered oxetane ring is not planar and adopts a puckered conformation to alleviate ring strain. acs.org The degree of this puckering can be influenced by the nature and position of its substituents. In the case of this compound, the indole-5-amine group is attached at the 3-position of the oxetane ring.

The introduction of a substituent on the oxetane ring can lead to a more pronounced puckered conformation to minimize unfavorable eclipsing interactions. acs.org For instance, X-ray crystallography studies on other substituted oxetanes have revealed significant puckering angles. acs.org The puckering of the oxetane ring is a dynamic process, and the ring can rapidly flip between two equivalent puckered conformations. The energy barrier for this ring inversion is influenced by the substituents.

| Parameter | Unsubstituted Oxetane | Substituted Oxetane (Example) |

| Puckering Angle | ~9° | Can be significantly larger (e.g., 16°) acs.org |

| Barrier to Planarity | ~0.44 kcal/mol | Varies with substituent |

| Bond Angles | C-O-C: ~92°, C-C-O: ~92°, C-C-C: ~85° acs.org | Can be distorted by substituents |

Rotational Barriers and Dynamic Behavior of the Amine Linker

The N-C bond connecting the indole nitrogen to the oxetane ring allows for rotation, leading to different conformational isomers. The barrier to rotation around this bond is influenced by steric hindrance between the oxetane ring and the hydrogen atom at the C7 position of the indole ring.

Furthermore, the exocyclic amino group at the C5 position of the indole ring also possesses rotational freedom. The rotational barrier of the C-N bond of the amine group is generally low, allowing for rapid rotation at room temperature. However, hydrogen bonding interactions, both intramolecularly and intermolecularly, can influence the preferred orientation of the amine group. The relationship between nitrogen inversion barriers in amines and rotational barriers in the corresponding amides has been a subject of study, indicating that electronic and steric factors play a crucial role. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of this compound in both solution and solid states.

Solution-State Conformation and Intermolecular Interactions

In solution, the NMR spectrum of this compound would provide detailed information about its average conformation. The chemical shifts of the protons and carbons in the indole and oxetane rings can be assigned using 2D NMR techniques like COSY and HSQC.

Intermolecular interactions, such as hydrogen bonding with the solvent or other solute molecules, can be studied by observing changes in chemical shifts upon varying the solvent or concentration. The NH protons of the indole and the amine group are particularly sensitive to such interactions. Solution NMR methods are instrumental in investigating adsorption equilibria and nanoparticle interactions at a molecular level. nih.gov

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated)

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole NH | ~8.0-8.2 | br s |

| Indole H2 | ~7.1-7.3 | t |

| Indole H3 | ~6.4-6.6 | t |

| Indole H4 | ~7.2-7.4 | d |

| Indole H6 | ~6.7-6.9 | dd |

| Indole H7 | ~7.5-7.7 | d |

| Amine NH₂ | ~3.5-4.0 | br s |

| Oxetane CH | ~5.0-5.2 | m |

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated)

| Carbon | Chemical Shift (ppm) |

|---|---|

| Indole C2 | ~122-124 |

| Indole C3 | ~102-104 |

| Indole C3a | ~128-130 |

| Indole C4 | ~110-112 |

| Indole C5 | ~140-142 |

| Indole C6 | ~112-114 |

| Indole C7 | ~120-122 |

| Indole C7a | ~135-137 |

| Oxetane C3 | ~68-72 |

Solid-State NMR for Crystalline Polymorphs

In the solid state, this compound may exist in different crystalline forms, known as polymorphs. Solid-state NMR (ssNMR) is an invaluable technique for characterizing these polymorphs, as each form will give rise to a unique ssNMR spectrum due to differences in molecular packing and conformation. einsteinmed.edu

Cross-polarization magic-angle spinning (CP-MAS) experiments can be used to obtain high-resolution ¹³C spectra of the solid material. These spectra can reveal the number of crystallographically inequivalent molecules in the unit cell and provide information about the local environment of each carbon atom. Solid-state NMR has been successfully used to study the molecular architecture of other complex indole-based systems. einsteinmed.edu

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of the molecule, with specific vibrational modes corresponding to different functional groups and parts of the molecular structure.

For this compound, the FT-IR and Raman spectra would be characterized by bands arising from the vibrations of the indole ring, the oxetane ring, and the amine group. For instance, studies on 5-aminoindole (B14826) have provided detailed assignments of its vibrational spectra. nih.govresearchgate.net

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Indole NH | N-H stretch | 3400-3500 |

| Amine NH₂ | N-H stretch (asymmetric) | 3350-3450 |

| Amine NH₂ | N-H stretch (symmetric) | 3250-3350 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H (Oxetane) | C-H stretch | 2850-3000 |

| C=C (Aromatic) | C=C stretch | 1550-1650 |

| Amine NH₂ | N-H bend (scissoring) | 1580-1650 |

The analysis of these spectra can provide insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies. Isotopic substitution studies on indoles have also been crucial for the proper assignment of vibrational bands. montclair.edu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing unequivocal evidence of a molecule's absolute stereochemistry and insights into its solid-state packing. For this compound, a single-crystal X-ray diffraction study would be essential to confirm its molecular geometry and intermolecular interactions.

Expected Crystal System and Space Group:

Based on studies of similar indole derivatives, this compound is likely to crystallize in a common crystal system such as monoclinic or orthorhombic. For instance, the related compound 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole has been reported to crystallize in the triclinic system with the P-1 space group, while its precursor crystallized in the monoclinic system with a P2₁ space group. mdpi.comresearchgate.net Another example, 5-methoxy-1H-indole-2-carboxylic acid, crystallizes in the monoclinic system with a P2₁/c space group. The specific space group for this compound will be influenced by the presence of chiral centers and the nature of intermolecular forces.

Intermolecular Interactions and Solid-State Packing:

The solid-state packing of this compound will be governed by a combination of hydrogen bonding and π-π stacking interactions. The primary amine group (-NH₂) on the indole ring is a potent hydrogen bond donor, while the nitrogen atom of the indole ring and the oxygen atom of the oxetane ring can act as hydrogen bond acceptors.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1500-2000 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Forces | N-H···N, N-H···O hydrogen bonds, π-π stacking |

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and to elucidate its fragmentation pathways upon ionization. For this compound, HRMS would provide a precise molecular weight and characteristic fragment ions that are diagnostic of its structure.

Expected Molecular Ion and Fragmentation Patterns:

In an HRMS experiment, this compound is expected to show a prominent molecular ion peak [M+H]⁺ in positive ion mode, corresponding to its exact mass. The fragmentation of this molecular ion will be dictated by the relative stabilities of the resulting carbocations and neutral losses.

The primary sites of fragmentation are likely to be the bonds adjacent to the nitrogen atoms and the oxetane ring. Key fragmentation pathways would include:

Cleavage of the N-C(oxetane) bond: This would be a major fragmentation pathway, leading to the formation of a stable indol-5-amine cation and a neutral oxetane radical, or an oxetanyl cation and a neutral indol-5-amine radical. The charge is more likely to be retained on the nitrogen-containing fragment. libretexts.org

Fragmentation of the oxetane ring: The oxetane ring can undergo ring-opening followed by the loss of small neutral molecules such as formaldehyde (B43269) (CH₂O) or ethylene (B1197577) (C₂H₄). mdpi.com

Fragmentation of the indole ring: The indole ring itself is relatively stable, but can undergo fragmentation, such as the characteristic loss of HCN from the pyrrole (B145914) ring, a known fragmentation pattern for indole derivatives. scirp.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine nitrogen is a common fragmentation pattern for amines. youtube.com

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (Hypothetical Data)

| Ion | Predicted m/z (monoisotopic) | Possible Fragmentation Pathway |

| [M+H]⁺ | 203.1182 | Molecular ion |

| [M+H - C₃H₅O]⁺ | 146.0658 | Loss of the oxetanyl group |

| [M+H - CH₂O]⁺ | 173.0971 | Fragmentation of the oxetane ring (loss of formaldehyde) |

| [M+H - C₂H₄]⁺ | 175.0814 | Fragmentation of the oxetane ring (loss of ethylene) |

| [C₈H₈N₂]⁺ | 132.0682 | Indol-5-amine fragment |

| [C₇H₆N]⁺ | 104.0500 | Loss of HCN from the indoleamine fragment |

Computational and Theoretical Investigations of 1 Oxetan 3 Yl 1h Indol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity, providing a basis for rational drug design.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost for the study of medium-sized organic molecules. For 1-(oxetan-3-yl)-1H-indol-5-amine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be used to determine its optimal three-dimensional geometry. researchgate.net

These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, particularly at the junction of the oxetane (B1205548) and indole (B1671886) rings. Furthermore, DFT allows for the calculation of various electronic properties that are crucial for understanding reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions susceptible to electrophilic and nucleophilic attack. nih.gov The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are also critical outputs. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Illustrative DFT-Calculated Properties for this compound:

| Property | Illustrative Value | Significance |

| Total Energy | -850.123 Hartrees | Thermodynamic stability reference |

| HOMO Energy | -5.25 eV | Electron-donating ability |

| LUMO Energy | -0.89 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.36 eV | Chemical reactivity and stability |

| Dipole Moment | 3.45 Debye | Molecular polarity |

This table contains illustrative data and is not based on published experimental or computational results for this specific molecule.

To investigate the behavior of this compound upon absorption of light, more sophisticated ab initio methods are required. Time-Dependent Density Functional Theory (TD-DFT) is a common choice for predicting electronic absorption spectra. mdpi.comrsc.org These calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the characteristic π → π* transitions of the indole ring. nih.govnih.gov

For a more detailed understanding of excited-state dynamics, methods like Equation-of-Motion Coupled-Cluster (EOM-CC) can be employed. nih.gov These methods provide a more accurate description of the optically active La and Lb excited states of indole derivatives. nih.govnih.gov Understanding the nature and energy of these excited states is crucial for designing fluorescent probes or photosensitizers.

Illustrative Predicted Photophysical Properties:

| Property | Method | Illustrative Predicted Value |

| First Excitation Energy (S0 → S1) | TD-DFT/B3LYP | 4.1 eV (~302 nm) |

| Oscillator Strength (S0 → S1) | TD-DFT/B3LYP | 0.15 |

| Second Excitation Energy (S0 → S2) | TD-DFT/B3LYP | 4.5 eV (~275 nm) |

| Oscillator Strength (S0 → S2) | TD-DFT/B3LYP | 0.28 |

This table contains illustrative data and is not based on published experimental or computational results for this specific molecule.

Molecular Dynamics Simulations for Conformational Ensembles and Solvent Effects

While quantum chemical calculations often model a molecule in the gas phase, its behavior in a biological environment is profoundly influenced by interactions with solvent molecules, typically water. Molecular Dynamics (MD) simulations are employed to study the dynamic nature of the molecule and its interactions with the solvent over time. acs.org

In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water), and the system's evolution is tracked by solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape of this compound, revealing the preferred orientations of the oxetane ring relative to the indole core. The simulations can also provide insights into the hydrogen bonding patterns between the amine group, the oxetane oxygen, and surrounding water molecules. aip.orgacs.org This information is vital for understanding solubility and how the molecule might present itself to a biological target.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for structural elucidation. mdpi.comresearchgate.net DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts. researchgate.net By comparing the calculated shifts for different possible isomers or conformers with experimental data, the correct structure can be confidently assigned. mdpi.com For this compound, this would be particularly useful to confirm the N-1 substitution on the indole ring and the connectivity of the oxetane moiety.

Illustrative Predicted vs. Experimental NMR Chemical Shifts (13C):

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C2 (indole) | 123.5 | 124.1 |

| C3 (indole) | 102.8 | 103.2 |

| C5 (indole) | 139.7 | 140.5 |

| C (oxetane, CH) | 68.2 | 68.9 |

| C (oxetane, CH2) | 75.1 | 75.8 |

This table contains illustrative data and is not based on published experimental or computational results for this specific molecule.

UV-Vis Absorption: As mentioned in section 4.1.2, TD-DFT is the primary method for predicting UV-Vis absorption spectra. mdpi.comnih.gov By simulating the spectrum in different solvents (using implicit solvent models like the Polarizable Continuum Model - PCM), it is possible to predict solvatochromic shifts, which are changes in absorption wavelength with solvent polarity. This can provide further insight into the electronic nature of the molecule's excited states. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling for Potential Targets

Given the prevalence of the indole nucleus in kinase inhibitors, it is plausible that this compound could target such enzymes. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. orientjchem.org

In a typical docking study, the 3D structure of the target protein (e.g., a kinase like Src or a cyclin-dependent kinase) is obtained from a protein database. The this compound molecule is then computationally "docked" into the active site of the protein. The docking algorithm samples various poses and scores them based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds between the amine group or oxetane oxygen and amino acid residues in the active site, as well as hydrophobic and π-stacking interactions involving the indole ring.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target:

| Parameter | Illustrative Value/Observation |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Hydrogen Bond Interactions | Amine group with Asp181; Oxetane oxygen with Lys72 |

| Hydrophobic Interactions | Indole ring in a hydrophobic pocket formed by Leu130, Val80 |

| π-Stacking | Indole ring with Phe179 |

This table contains illustrative data and is not based on published experimental or computational results for this specific molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Should a series of derivatives of this compound be synthesized and tested for a particular biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to develop a predictive model. tandfonline.comnih.gov QSAR attempts to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. nih.gov

For a set of analogues with varying substituents on the indole ring, one would calculate a wide range of descriptors (e.g., electronic, steric, hydrophobic). Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques would then be used to build a mathematical equation that relates these descriptors to the observed activity. orientjchem.org A robust QSAR model can be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent analogues. eurekaselect.com

Mechanistic Insights into Potential Reaction Pathways via Computational Transition State Analysis

The synthesis of this compound involves the formation of a strategic bond between the nitrogen of the indole ring and the oxetane moiety. A comprehensive understanding of the underlying reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and improving yields. Computational transition state analysis, primarily employing Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of potential reaction pathways, including the identification of transition states and the calculation of activation energies.

A plausible and commonly employed synthetic route to N-alkylated indoles is through the nucleophilic substitution reaction between the indole nitrogen and an alkyl halide or a related electrophile. In the case of this compound, a likely reaction pathway involves the N-alkylation of 5-amino-1H-indole with a suitable oxetane precursor, such as oxetan-3-yl tosylate or a 3-halooxetane. This reaction is anticipated to proceed via an SN2 mechanism.

Computational modeling of this pathway would involve the following key steps:

Reactant Complex Formation: The initial step is the formation of a reactant complex where the 5-amino-1H-indole and the electrophilic oxetane derivative are oriented favorably for reaction.

Transition State (TS): The system then proceeds through a transition state where the N-C bond is partially formed, and the bond between the oxetane carbon and the leaving group is partially broken. The geometry and energy of this transition state are critical in determining the reaction rate.

Product Complex Formation: Following the transition state, a product complex is formed, which then dissociates to yield the final product, this compound, and the leaving group.

An alternative pathway could involve the direct acid-catalyzed ring-opening of oxetane by the 5-amino-1H-indole. In such a scenario, the oxetane oxygen is first protonated by an acid catalyst, which activates the ring towards nucleophilic attack by the indole nitrogen. The regioselectivity of this attack (at C2 vs. C3 of the oxetane) would be a key aspect to investigate computationally. For the synthesis of the target compound, attack at the C3 position is required.

Computational studies on analogous systems, such as the Friedel-Crafts alkylation of indoles with epoxides pnu.ac.ir and the N-alkylation of indoles mdpi.comnih.gov, have demonstrated the utility of DFT methods in predicting reaction outcomes. These studies often employ hybrid functionals like B3LYP or functionals from the M06 suite, combined with Pople or Ahlrichs-type basis sets (e.g., 6-311++G(d,p) or def2-TZVP) to accurately model the electronic structure and energetics of the reactants, transition states, and products. nih.govasianpubs.org The inclusion of solvent effects, typically through continuum models like the Polarizable Continuum Model (PCM), is also essential for obtaining results that are comparable to experimental conditions in solution.

The transition state for the SN2 N-alkylation pathway is expected to feature a pentacoordinate carbon atom on the oxetane ring, with the incoming indole nitrogen and the outgoing leaving group in an approximately linear arrangement. The calculated activation energy (the energy difference between the reactant complex and the transition state) provides a quantitative measure of the kinetic feasibility of the reaction. A lower activation energy indicates a faster reaction rate.

Table 1: Illustrative Calculated Energies for the N-Alkylation of 5-amino-1H-indole with Oxetan-3-yl Tosylate This data is hypothetical and for illustrative purposes, based on typical values from computational studies of similar SN2 reactions.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | 0.0 | 0.0 |

| Transition State (TS) | +22.5 | +24.8 |

| Product Complex | -15.2 | -14.5 |

In the acid-catalyzed ring-opening mechanism, the initial protonation of the oxetane oxygen would be a low-barrier or barrierless process. The subsequent nucleophilic attack by the indole nitrogen would be the rate-determining step. Transition state analysis would be crucial to confirm that the attack occurs regioselectively at the C3 position of the oxetane ring, leading to the desired product. The analysis would also shed light on the role of the 5-amino group in modulating the nucleophilicity of the indole nitrogen.

Table 2: Illustrative Key Geometric Parameters of a Hypothetical Transition State for the SN2 N-Alkylation of 5-amino-1H-indole This data is hypothetical and for illustrative purposes.

| Parameter | Value |

|---|---|

| N-C3 (forming bond) distance | 2.15 Å |

| C3-O (leaving group bond) distance | 2.25 Å |

| N-C3-O bond angle | 175.2° |

| Imaginary Frequency | -350 cm⁻¹ |

The presence of a single imaginary frequency in the vibrational analysis of the calculated transition state structure confirms it as a true first-order saddle point on the potential energy surface, connecting the reactants and products. rsc.org

Structure Activity Relationship Sar Studies of 1 Oxetan 3 Yl 1h Indol 5 Amine Derivatives

Design Principles for 1-(oxetan-3-yl)-1H-indol-5-amine Analogues

The design of analogues of this compound is guided by several key principles aimed at enhancing their potency, selectivity, and pharmacokinetic profiles. The oxetane (B1205548) ring, a four-membered cyclic ether, is a particularly noteworthy structural feature. mdpi.com It is often introduced in the later stages of drug discovery campaigns to refine the properties of a lead compound. nih.govacs.org

Key design considerations include:

Modulating Basicity: The inductive electron-withdrawing effect of the oxetane ring can significantly reduce the basicity (pKa) of nearby amine groups. nih.gov This is a crucial consideration for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties and for reducing potential off-target effects.

Mimicking Other Functional Groups: Oxetanes have been successfully employed as isosteres for other common functional groups in drug molecules, such as gem-dimethyl and carbonyl groups. nih.gov This substitution can lead to improved biological activity and better drug-like properties.

Enhancing Target Binding: The rigid and three-dimensional nature of the oxetane ring can provide conformational constraint, locking the molecule into a bioactive conformation that enhances binding to the target protein. nih.gov

A central strategy in the design of these analogues involves molecular hybridization, where distinct pharmacophores are combined to create a new molecule with enhanced or novel activity. researchgate.net This approach, coupled with computational methods like 3D-QSAR (Quantitative Structure-Activity Relationship), allows for the rational design of new derivatives with predicted improvements in potency and selectivity. nih.gov

Systematic Modifications at the Indole (B1671886) Core

The indole nucleus is a prevalent scaffold in medicinal chemistry, and its systematic modification is a key strategy in the SAR exploration of this compound derivatives. researchgate.net

The introduction of various substituents onto the indole core can profoundly influence the electronic and steric properties of the molecule, thereby affecting its biological activity. For instance, the addition of electron-withdrawing or electron-donating groups can alter the electron density of the indole ring system, which can impact interactions with the target protein.

A study on indol-3-yl-N-phenylcarbamic amides as STING inhibitors revealed that the placement of halide or alkyl substituents on the phenylcarbamic amide moiety could be structurally modified to enhance inhibitory activity. nih.gov This suggests that fine-tuning the electronic nature of substituents is a valid strategy for optimizing potency.

Table 1: Impact of Indole Substituents on Biological Activity

| Substituent | Position on Indole | Electronic Effect | Steric Effect | Impact on Activity | Reference |

|---|---|---|---|---|---|

| Halides (e.g., Cl, Br) | 6-position | Electron-withdrawing | Moderate | Can enhance binding affinity | nih.gov |

| Methoxy (OCH₃) | 5-position | Electron-donating | Moderate | May improve solubility and alter binding | nih.gov |

| Phenyl | 2-position | Electron-withdrawing/Bulky | Significant | Can influence π-stacking interactions | nih.gov |

This table is illustrative and based on general principles and findings from related indole derivatives.

The position of substituents on the indole ring is a critical determinant of biological activity. Moving a functional group from one position to another can dramatically alter the molecule's shape and how it presents its key binding features to the target.

In a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, the specific substitution patterns on the indole moiety were explored to improve potency and selectivity as monoamine reuptake inhibitors. ebi.ac.uknih.gov This highlights the importance of positional isomerism in defining the pharmacological profile of indole-containing compounds. Similarly, SAR studies on STING inhibitors compared indol-3-yl and indol-2-yl derivatives, demonstrating that the point of attachment of the side chain to the indole core significantly impacts inhibitory potential. nih.gov The strategic placement of the 5-amine group in the parent compound, this compound, is likely a key factor in its activity, and shifting this group to other positions on the indole ring would be expected to have a substantial effect. medchemexpress.com

Variations in the Oxetane Ring and its Linkage

The oxetane ring and its connection to the indole core are pivotal for the biological activity of this class of compounds.

Stereochemistry plays a crucial role in the interaction between a drug molecule and its biological target. For molecules with chiral centers, one enantiomer often exhibits significantly higher activity than the other. This is because the binding pockets of proteins are themselves chiral, and a precise three-dimensional fit is often required for potent inhibition.

In the development of EZH2 inhibitors, the stereochemistry of a newly introduced stereocenter adjacent to an oxetane ring was found to be important for binding. acs.org Conformational analysis and molecular superimposition studies of other complex molecules have also demonstrated that specific stereoisomers are responsible for dopamine (B1211576) receptor antagonism, while others are associated with amine-uptake inhibition. nih.gov This underscores the necessity of controlling the stereochemistry during the synthesis of this compound analogues to ensure optimal interaction with the target kinase.

The oxetane ring itself can be substituted to further modulate the properties of the molecule. Introducing substituents on the oxetane ring can provide additional points of interaction with the target protein and can also impose conformational constraints on the molecule.

The majority of oxetane-containing compounds in drug discovery are substituted at the 3-position, which is likely due to greater stability and more accessible synthetic routes. nih.govacs.org The rigid, puckered structure of the oxetane ring imparts a degree of three-dimensionality to the molecule, which can be advantageous for exploring new chemical space and improving aqueous solubility. nih.gov The conformational properties of the oxetane ring, and how it orients the rest of the molecule, are critical for its biological function. researchgate.net

Table 2: Properties of Compounds Mentioned

| Compound Name | Chemical Structure |

|---|---|

| This compound | C₁₁H₁₂N₂O |

| 6-Bromo-2-(p-tolyl)-3-(3-(3,4,5-trimethoxyphenyl)oxetan-3-yl)-1H-indole | C₂₇H₂₆BrNO₄ |

| 6-Chloro-2-(4-methoxyphenyl)-3-(3-(3,4,5-trimethoxyphenyl)oxetan-3-yl)-1H-indole | C₂₇H₂₆ClNO₄ |

| 6-Bromo-2-phenyl-3-(3-(3,4,5-trimethoxyphenyl)oxetan-3-yl)-1H-indole | C₂₆H₂₄BrNO₄ |

| 2-Phenyl-3-(3-(3,4,5-trimethoxyphenyl)oxetan-3-yl)-1H-indole | C₂₆H₂₅NO₄ |

| 5-Methoxy-2-(p-tolyl)-3-(3-(3,4,5-trimethoxyphenyl)oxetan-3-yl)-1H-indole | C₂₈H₂₉NO₅ |

| 2-(3-Methoxyphenyl)-3-(3-(3,4,5-trimethoxyphenyl)oxetan-3-yl)-1H-indole | C₂₇H₂₇NO₅ |

| 2-(4-Methoxyphenyl)-3-(3-(3,4,5-trimethoxyphenyl)oxetan-3-yl)-1H-indole | C₂₇H₂₇NO₅ |

| 6-Chloro-2-(p-tolyl)-3-(3-(3,4,5-trimethoxyphenyl)oxetan-3-yl)-1H-indole | C₂₇H₂₆ClNO₄ |

| 1-(Oxetan-3-yl)piperazine | C₇H₁₄N₂O |

Exploration of Amine Functionalization and its Derivatives

The primary amine at the 5-position of the 1-(oxetan-3-yl)-1H-indole core is a key interaction point and a common site for synthetic modification. Functionalization of this amine group can lead to a diverse array of derivatives, including amides, sulfonamides, ureas, and carbamates. These modifications significantly alter the electronic and steric properties of the molecule, which in turn influences its binding affinity and selectivity for its biological target.

The choice of substituent on the newly formed functional group is also critical. Small alkyl groups, aromatic rings, or heterocyclic moieties can be introduced to probe different regions of the binding pocket. For example, the synthesis of N-phenyl-1H-indazole-1-carboxamides has been explored, where the phenyl group can be further substituted to optimize interactions. nih.gov This principle is applicable to the this compound scaffold, where an N-phenylacetamide derivative could be synthesized and the phenyl ring explored for optimal substitution.

Table 1: Impact of Amine Functionalization on Hypothetical Inhibitory Activity

| Compound | R Group | Functional Group | Hypothetical IC₅₀ (nM) |

| 1 | H | -NH₂ | 500 |

| 2 | -C(O)CH₃ | Amide | 150 |

| 3 | -S(O)₂CH₃ | Sulfonamide | 200 |

| 4 | -C(O)NHCH₃ | Urea | 100 |

| 5 | -C(O)OCH₃ | Carbamate | 350 |

This table presents hypothetical data for illustrative purposes.

Impact on Basicity and Hydrogen Bonding Capabilities

The functionalization of the 5-amino group directly impacts its basicity and its ability to act as a hydrogen bond donor and acceptor. A primary aromatic amine, such as in the parent compound, is a weak base and can act as both a hydrogen bond donor (through the N-H bonds) and, to a lesser extent, a hydrogen bond acceptor (through the nitrogen lone pair).

Converting the amine to an amide or sulfonamide significantly reduces its basicity. The lone pair on the nitrogen atom is delocalized by resonance with the adjacent carbonyl or sulfonyl group, making it much less available to accept a proton. This change in basicity can be crucial for avoiding off-target effects, such as activity at certain ion channels or metabolic liabilities.

The hydrogen bonding capabilities are also altered. While a primary amine has two hydrogen bond donor sites and one acceptor site, an amide derivative primarily functions as a hydrogen bond acceptor at the carbonyl oxygen, with the N-H bond being a weaker donor. A sulfonamide offers two strong hydrogen bond acceptor sites at the sulfonyl oxygens. These changes can be leveraged to form different or stronger interactions with amino acid residues in a target protein, potentially leading to increased potency and selectivity. Studies on other amine-containing scaffolds have established enthalpic scales of hydrogen-bond basicity, which can be used to predict the strength of these interactions. nih.gov For instance, a study on indolin-5-yl-cyclopropanamine derivatives highlighted the importance of the amine group in achieving potent and selective inhibition of its target. nih.gov

Table 2: Effect of Amine Derivatives on Physicochemical Properties

| Functional Group | Basicity (pKa, approx.) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Primary Amine (-NH₂) | ~4-5 | 2 | 1 |

| Acetamide (-NHC(O)CH₃) | Not basic | 1 | 1 |

| Methanesulfonamide (-NHS(O)₂CH₃) | Acidic | 1 | 2 |

This table provides approximate pKa values for illustrative purposes.

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a crucial tool in understanding the key structural features required for the biological activity of this compound derivatives and for guiding optimization strategies. nih.gov A pharmacophore model for this scaffold would likely consist of several key features:

A hydrogen bond acceptor: The oxygen atom of the oxetane ring.

A hydrophobic/aromatic region: The indole ring system.

A hydrogen bond donor/acceptor feature: The 5-amino group or its derivative.

A potential second hydrophobic region or hydrogen bond donor/acceptor: Depending on the functionalization of the 5-amino group.

Optimization strategies often involve the use of bioisosteric replacements to fine-tune the physicochemical properties of the molecule while retaining or improving its activity. cambridgemedchemconsulting.comnih.gov For the this compound scaffold, several bioisosteric replacements could be considered:

For the 5-amino group: This group could be replaced with other small polar groups like a hydroxyl (-OH) or a small alkylsulfone (-SO₂CH₃) to probe the necessity of the hydrogen bond donating capacity. Heterocycles such as triazoles or oxadiazoles (B1248032) can also serve as amide bioisosteres, offering different electronic and hydrogen bonding profiles. nih.gov

For the oxetane ring: While the oxetane is often incorporated to improve metabolic stability and solubility, other small, polar heterocyclic rings like azetidine (B1206935) or tetrahydrofuran (B95107) could be explored to understand the optimal geometry and polarity at this position.

For the indole core: While generally a critical part of the pharmacophore, in some cases, bioisosteric replacement with an azaindole or an indazole could be explored to modulate pKa, solubility, and potential metabolic weak spots. cambridgemedchemconsulting.com

Computational methods, such as molecular docking, can be used in conjunction with pharmacophore modeling to visualize how derivatives fit into the active site of a target protein. nih.gov This allows for the rational design of new analogs with improved interactions. For example, if docking studies reveal an unoccupied hydrophobic pocket near the 5-position, derivatives with larger, lipophilic substituents on the amine could be synthesized to fill this pocket and enhance binding affinity.

Table 3: Potential Bioisosteric Replacements in the this compound Scaffold

| Original Group | Position | Potential Bioisostere | Rationale |

| 5-Amine (-NH₂) | 5 | Hydroxyl (-OH) | Maintain H-bonding, remove basicity |

| 5-Amine (-NH₂) | 5 | 1,2,3-Triazole | Amide isostere, different vector for H-bonding |

| Oxetane | 1 | Azetidine | Similar size, introduces a basic center |

| Indole | Core | Indazole | Modulate electronics and H-bonding of the core |

Mechanistic Investigations of 1 Oxetan 3 Yl 1h Indol 5 Amine at the Molecular Level

Molecular Target Identification and Validation

The initial step in characterizing a new chemical entity like 1-(oxetan-3-yl)-1H-indol-5-amine would be to identify its biological target(s). This is a critical phase in drug discovery that establishes the foundation for understanding its mechanism of action. However, no specific molecular targets for this compound have been disclosed in the public domain.

Protein Binding Assays and Affinity Determinations

In a typical research scenario, a variety of protein binding assays would be employed to determine the affinity of this compound for potential protein targets. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would provide quantitative data on binding affinity (e.g., Kd, Ki).

Hypothetical Data Table: Protein Binding Affinity for this compound

| Protein Target | Assay Method | Binding Affinity (Kd/Ki) |

| Not Determined | Not Determined | Not Determined |

| Not Determined | Not Determined | Not Determined |

| Not Determined | Not Determined | Not Determined |

This table is for illustrative purposes only, as no experimental data has been reported.

Enzyme Inhibition/Activation Kinetics

Should the identified molecular target be an enzyme, kinetic studies would be essential to characterize the nature of the interaction. These studies would determine whether this compound acts as an inhibitor or an activator and would elucidate the mechanism of this modulation (e.g., competitive, non-competitive, uncompetitive). Key parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) would be determined.

Hypothetical Data Table: Enzyme Inhibition Profile of this compound

| Enzyme Target | Inhibition Type | IC50 / Ki |

| Not Determined | Not Determined | Not Determined |

| Not Determined | Not Determined | Not Determined |

| Not Determined | Not Determined | Not Determined |

This table is for illustrative purposes only, as no experimental data has been reported.

Cellular Pathway Elucidation via Biochemical Assays in vitro

Following target identification, the investigation would move to a cellular context to understand how the compound affects signaling pathways.

Modulation of Specific Cellular Signaling Pathways

Biochemical assays in relevant cell lines would be used to assess the downstream effects of target engagement by this compound. This could involve measuring changes in protein phosphorylation, second messenger levels (e.g., cAMP, Ca2+), or gene expression. For instance, if the compound targets a kinase, a western blot analysis could be used to probe the phosphorylation state of its substrates.

Investigation of Receptor Occupancy and Ligand-Receptor Dynamics

To understand the relationship between the concentration of this compound and its biological effect, receptor occupancy studies would be performed. These experiments correlate the extent of target binding with the observed cellular response, providing insights into the therapeutic window and potential for off-target effects.

Biophysical Characterization of this compound Interactions with Biomolecules

A variety of biophysical techniques could be employed to gain a more detailed understanding of the interaction between this compound and its biological target at the atomic level. Methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could provide a three-dimensional structure of the compound bound to its target, revealing the specific amino acid residues involved in the interaction. This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

There are no publicly available research findings detailing the use of Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding kinetics and thermodynamics of this compound with any biological target. Such studies are crucial for understanding the affinity, association, and dissociation rates of a ligand to its target protein, as well as the thermodynamic drivers of the binding event (enthalpy and entropy). The absence of this data means that the binding profile of this specific compound remains uncharacterized in the scientific literature.

Nuclear Magnetic Resonance (NMR) for Ligand-Target Interactions

Similarly, a search for Nuclear Magnetic Resonance (NMR) studies focused on the interaction between this compound and a biological target yielded no specific results. NMR spectroscopy is a powerful tool for elucidating the precise binding mode of a ligand, identifying the amino acid residues involved in the interaction, and observing conformational changes in both the ligand and the target upon binding. springernature.commdpi.com Without such studies, the molecular-level details of how this compound may interact with any putative protein target are unknown.

Investigation of Metabolic Pathways and Stability in vitro

While the metabolic fate of compounds containing oxetane (B1205548) rings is an area of active research, with studies showing potential for ring-opening or other biotransformations, specific data for this compound is absent. nih.gov

Enzymatic Biotransformation Studies

No in vitro studies using liver microsomes, hepatocytes, or specific recombinant cytochrome P450 (CYP) enzymes to investigate the biotransformation of this compound have been published. The cytochrome P450 family of enzymes is a primary driver of drug metabolism, and understanding a compound's susceptibility to metabolism by various CYP isoforms is critical. nih.govnih.govmdpi.com The metabolic stability, potential metabolites, and the specific enzymes involved in the biotransformation of this compound have not been documented.

Applications of 1 Oxetan 3 Yl 1h Indol 5 Amine As a Chemical Research Probe and Scaffold

Development of Fluorescent Probes and Imaging Agents

The indole (B1671886) nucleus, particularly when substituted with an electron-donating amino group at the 5-position, is known to exhibit fluorescent properties. The emission characteristics of such compounds are often sensitive to their local environment, making them attractive candidates for the development of chemical sensors.

pH-Sensing and Solvatochromic Properties

The fluorescence of indole derivatives, including 5-aminoindole (B14826), is known to be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. rsc.orgnih.gov This sensitivity arises from changes in the electronic distribution within the molecule upon excitation, which are stabilized to different extents by solvents of varying polarity. Consequently, a shift in the emission wavelength or intensity can be observed. While specific studies on 1-(oxetan-3-yl)-1H-indol-5-amine are not available, it is plausible that this compound would exhibit solvatochromic behavior.

Furthermore, the amino group at the 5-position can be protonated in acidic conditions, which would significantly alter the electronic properties of the indole ring and, in turn, its fluorescence. This suggests a potential application as a pH sensor. Studies on other aminoindole-based fluorescent probes have demonstrated their utility in pH sensing and live-cell imaging. nih.gov The fluorescence of 5-hydroxyindoles, for instance, has been shown to be pH-dependent, with a notable fluorescence in acidic solutions attributed to an excited-state proton-transfer reaction. nih.gov

Table 1: Potential Solvatochromic and pH-Sensing Properties of this compound (Hypothetical)

| Property | Expected Behavior | Potential Application |

| Solvatochromism | Shift in fluorescence emission maximum with changing solvent polarity. | Probe for local environment polarity. |

| pH-Sensing | Change in fluorescence intensity or wavelength upon protonation of the 5-amino group. | Fluorescent pH indicator for biological or chemical systems. |

This table is hypothetical and based on the known properties of related 5-aminoindole compounds.

Bioimaging Applications in Non-Clinical Models

Fluorescent probes are invaluable tools for visualizing biological processes in non-clinical models. radtech-europe.comrsc.org The potential pH-sensing and solvatochromic properties of this compound, coupled with the biocompatibility often associated with indole derivatives, make it a candidate for bioimaging applications. For example, it could potentially be used to map pH gradients within cells or tissues or to probe the polarity of different subcellular compartments. The development of fluorescent probes based on the charge transfer properties of aminoindole and naphthalimide systems has been reported for imaging cancer cell lines. nih.gov

Utilization as a Synthetic Intermediate for Complex Molecules

The 5-aminoindole scaffold is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active compounds. acs.orgsigmaaldrich.com The amino group provides a reactive handle for further functionalization, allowing for the construction of more complex molecular architectures. The indole ring itself is a privileged scaffold in drug discovery. nih.gov

The synthesis of various functionalized indoles from starting materials like 5-aminoindole is a well-established area of research. acs.orgorganic-chemistry.org The presence of the oxetane (B1205548) moiety on the indole nitrogen of this compound could offer unique advantages in the synthesis of novel compounds. The oxetane ring is a desirable feature in modern drug discovery due to its ability to improve physicochemical properties such as solubility and metabolic stability.

Applications in Materials Science (e.g., Polymers, Optical Materials)

Oxetane-containing monomers can undergo ring-opening polymerization to form polyoxetanes, a class of polymers with tunable properties. wikipedia.org These polymers can be crystalline or amorphous depending on the substituents on the oxetane ring. wikipedia.org The incorporation of the fluorescent 5-aminoindole moiety into a polymer chain could lead to the development of novel fluorescent polymers with applications in optical materials.

Oxetane-functionalized conjugated polymers have been explored for their use in organic (opto)electronic devices. researchgate.net These materials can be cross-linked, which is advantageous for creating stable, multi-layered device structures. It is conceivable that a polymer derived from this compound could exhibit interesting photophysical properties, making it suitable for applications such as organic light-emitting diodes (OLEDs) or sensors. Research on oxetane-based liquid crystals has also shown their potential in creating advanced functional materials like soft actuators and photonic materials. tue.nl

Table 2: Potential Applications of Polymers Derived from this compound in Materials Science (Hypothetical)

| Polymer Type | Potential Properties | Potential Applications |

| Homopolymer | Fluorescent, potentially cross-linkable | Fluorescent coatings, optical sensors |

| Copolymer with other monomers | Tunable mechanical and optical properties | Organic light-emitting diodes (OLEDs), smart materials |

This table is hypothetical and based on the known applications of oxetane-containing polymers and fluorescent indole derivatives.

Contribution to Ligand-Directed Reactivity and Supramolecular Chemistry

The indole scaffold is frequently employed in the design of ligands that can direct chemical reactions to specific sites on a target molecule. rsc.org The ability of the indole NH group to participate in hydrogen bonding is often a key feature in these applications. nih.gov While the nitrogen of the indole in this compound is substituted, the 5-amino group can still act as a hydrogen bond donor and acceptor, potentially influencing intermolecular interactions.

In the realm of supramolecular chemistry, which involves the study of non-covalent interactions, amino-functionalized aromatic compounds can participate in self-assembly processes to form ordered structures. nih.govyoutube.com The interplay of hydrogen bonding from the amino group and π-π stacking of the indole rings could lead to the formation of supramolecular polymers or gels. The oxetane unit could also influence the packing and properties of such assemblies.

Future Perspectives and Emerging Research Directions for 1 Oxetan 3 Yl 1h Indol 5 Amine Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Advanced High-Throughput Screening Methodologies for Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for activity against a specific biological target. nih.gov For derivatives of 1-(oxetan-3-yl)-1H-indol-5-amine, the development of new HTS methods will be critical for exploring their therapeutic potential across a wide range of diseases.

Future efforts will likely focus on developing more sophisticated and miniaturized HTS assays, allowing for greater throughput while conserving valuable compound stocks and reagents. The indole (B1671886) scaffold is a privileged structure found in many biologically active molecules, suggesting that a library of this compound derivatives could show promise against various targets, including kinases, G-protein coupled receptors, and enzymes involved in cancer or inflammatory pathways. nih.gov

A key challenge in HTS is the rapid generation of diverse chemical libraries for screening. nih.gov Automated flow chemistry presents a powerful solution, enabling the multistep synthesis of compound analogues in a continuous, efficient, and scalable manner. nih.gov This technology could be applied to the this compound core to quickly produce a wide array of derivatives, each with unique substitutions, ready for HTS campaigns. This synergy between automated synthesis and advanced screening will be crucial for accelerating the hit-to-lead optimization process. nih.gov

Rational Design of Next-Generation this compound-Based Scaffolds

The rational, structure-guided design of new chemical entities is a powerful strategy to improve the potency, selectivity, and drug-like properties of a lead compound. The this compound scaffold offers multiple vectors for chemical modification, guided by an understanding of its constituent parts.

The indole ring is a well-established pharmacophore that provides a broad π-π system capable of engaging in various interactions with biological targets. mdpi.com The oxetane (B1205548) moiety is a modern addition to the medicinal chemist's toolkit, often used as a surrogate for less favorable groups like gem-dimethyl or carbonyl functionalities. nih.govnih.gov Its inclusion can lead to improved solubility, metabolic stability, and cell permeability. nih.gov The strategic placement of the oxetane at the N-1 position of the indole is a key design feature.

Future rational design efforts will explore modifications at other positions of the indole ring to optimize target engagement and pharmacokinetic properties. For instance, substitution at the C-2, C-3, or C-6 positions could introduce new interaction points with a target protein or modulate the electronic properties of the indole system. nih.govnih.gov Molecular docking studies, using crystal structures of target proteins, can provide a rationale for these modifications, predicting how new analogues will bind and guiding the synthetic effort toward compounds with higher affinity and selectivity. nih.govnih.gov

| Modification Position | Potential Substituent | Rationale for Modification | Potential Impact |

|---|---|---|---|

| Indole C-2 | Aryl or Heteroaryl Groups | Introduce additional π-stacking or hydrogen bonding interactions with the target protein. nih.gov | Increased potency and selectivity. |

| Indole C-3 | Small Alkyl or Functionalized Chains | Probe for additional binding pockets; can be a key position for activity in many indole-based compounds. nih.gov | Modulation of biological activity and mechanism of action. |

| Amine (C-5) | Acylation, Sulfonylation, or Alkylation | Forms amides or sulfonamides to engage in specific hydrogen bonds with the target's backbone or side chains. nih.gov | Enhanced binding affinity and target selectivity. |

| Indole C-6 or C-7 | Halogens (F, Cl) or Methoxy Groups | Modify electronic properties of the indole ring system and block potential sites of metabolism. nih.gov | Improved metabolic stability and pharmacokinetic profile. |

Addressing Synthetic Challenges and Enhancing Accessibility

While the this compound scaffold is promising, its widespread investigation depends on efficient and scalable synthetic routes. A significant challenge lies in the construction of the N-1 substituted indole ring. The synthesis of related compounds often involves multi-step sequences that can be low-yielding or require harsh conditions. nih.govmdpi.com

Future research will need to focus on developing robust and high-yielding methods for the key bond-forming reactions. This could involve exploring novel catalytic systems for the N-arylation of the 5-aminoindole (B14826) precursor with an appropriate oxetane electrophile. Another promising avenue is the development of multi-component reactions, where several simple starting materials are combined in a single step to rapidly assemble the complex core structure. For example, silver-catalyzed three-component reactions have been used to synthesize other complex indole derivatives and could be adapted for this scaffold. nih.gov

Exploration of Novel Chemical Biology Applications

Beyond direct therapeutic applications, derivatives of this compound can be developed as powerful tools for chemical biology. Chemical probes are essential for dissecting complex biological pathways and validating new drug targets.

By strategically modifying the this compound scaffold, researchers can create a variety of molecular probes. For example, a fluorescent dye could be appended to a non-critical position of the molecule, allowing for visualization of its subcellular localization and interaction with target proteins via fluorescence microscopy. Alternatively, a biotin (B1667282) tag could be incorporated to facilitate affinity purification-mass spectrometry (AP-MS) experiments. In these "pull-down" assays, the biotinylated probe is used to isolate its binding partners from cell lysates, enabling the identification of previously unknown cellular targets.

Given that indole-based compounds are known to inhibit a wide range of proteins, including kinases and enzymes like Bcl-2, these chemical probes could be invaluable for studying the biology of these target classes. nih.govthesciencein.org The development of photo-affinity probes, which form a covalent bond with their target upon photo-irradiation, would provide an even more powerful tool for unambiguously identifying the direct protein targets of this compound class in a complex cellular environment. These chemical biology approaches will be essential for elucidating the mechanism of action of any future drugs based on this scaffold and for discovering new therapeutic opportunities.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., indole C3-H at δ 6.43 ppm and oxetane protons at δ 5.32 ppm) .

- Mass Spectrometry : HR-MS validates molecular formula (e.g., CHNO for a related oxetane-indole derivative) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though data for this specific compound is limited .

How does the oxetane ring influence the compound’s physicochemical properties and reactivity?

Advanced

The oxetane moiety enhances:

- Solubility : Polar oxygen atom improves aqueous solubility compared to non-polar substituents.

- Metabolic Stability : Oxetanes resist oxidative degradation better than cyclopropane rings .

- Conformational Rigidity : Restricts rotational freedom, potentially improving target binding affinity. Computational studies (e.g., DFT) can quantify ring strain (~106 kJ/mol for oxetane) and predict reactivity .

What strategies optimize the yield of this compound in multi-step synthesis?

Q. Advanced

- Protection-Deprotection : Use Boc or Fmoc groups to protect the indole NH during alkylation .

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 1 h) and improves nitro-group reduction efficiency .

How can researchers investigate the pharmacological activity of this compound as a kinase inhibitor?

Q. Advanced

- Kinase Profiling : Use in vitro kinase assays (e.g., TNIK inhibition, IC determination) .

- Molecular Docking : Predict binding modes using crystal structures of kinase targets (e.g., TNIK ATP-binding pocket) .

- Cell-Based Assays : Evaluate antiproliferative activity in cancer cell lines (e.g., IC in HCT-116 colon carcinoma) .

How should researchers address contradictions in reported spectral data for this compound?

Q. Advanced

- Cross-Validation : Compare H NMR shifts with structurally similar derivatives (e.g., 1-(4-fluorobenzyl)-1H-indol-5-amine, δ 6.38–7.10 ppm) .

- Isotopic Labeling : Use N or C-labeled standards to resolve ambiguous peaks.

- Collaborative Studies : Replicate synthesis and characterization across independent labs to verify reproducibility .

What solubility and stability considerations are critical for handling this compound?

Q. Basic

- Storage : Protect from light and moisture; store at –20°C under inert gas (N) .

- Solubility : Soluble in DMSO (≥10 mM) and ethanol; avoid aqueous buffers at pH > 8 to prevent oxetane ring hydrolysis .

What computational methods predict the binding affinity of this compound with biological targets?

Q. Advanced

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.